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Compound Name: (4-Methyl-2-nitrophenyl)methanol

Cat. No.: B1423743 Get Quote

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzyl Alcohol in Organic

Solvents

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-2-

nitrobenzyl alcohol, a key intermediate in various synthetic applications. Understanding its

behavior in different organic solvents is critical for process optimization, impurity control, and

ensuring the reproducibility of synthetic protocols. This document is intended for researchers,

chemists, and drug development professionals who require a deep, practical understanding of

this compound's solubility profile.

Introduction: The "Why" Behind Solubility Analysis
In any chemical synthesis, controlling the solubility of reactants, intermediates, and final

products is paramount. For a compound like 4-methyl-2-nitrobenzyl alcohol, which serves as a

crucial building block, its solubility directly impacts reaction kinetics, crystallization, and

purification processes. An incorrect choice of solvent can lead to low yields, the formation of

impurities, or difficulties in product isolation.

This guide moves beyond simple data presentation. It delves into the intermolecular forces

governing the dissolution process and provides a framework for predicting solubility behavior

based on the physicochemical properties of both the solute (4-methyl-2-nitrobenzyl alcohol)

and the solvent.
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Key Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol:

Molecular Structure: The presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and an

aromatic ring creates a molecule with both polar and non-polar characteristics.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen

atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. This is a

dominant factor in its interaction with protic solvents.

Polarity: The nitro group is strongly electron-withdrawing, inducing a significant dipole

moment in the molecule.

Quantitative Solubility Profile
The solubility of 4-methyl-2-nitrobenzyl alcohol has been experimentally determined in a range

of organic solvents at various temperatures. The data presented below, derived from

systematic studies, offers a quantitative basis for solvent selection.

Solubility Data
The mole fraction solubility (x) of 4-methyl-2-nitrobenzyl alcohol was measured across a

temperature range of 278.15 K to 313.15 K in thirteen different organic solvents. This range is

particularly relevant for typical laboratory and pilot-plant operating conditions.

Table 1: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Various Solvents at

Different Temperatures (K)
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Temperat
ure (K)

Methanol Ethanol
Propan-1-
ol

Propan-2-
ol

Butan-1-
ol

Butan-2-
ol

278.15 0.1337 0.0911 0.0701 0.0615 0.0569 0.0528

283.15 0.1583 0.1098 0.0853 0.0754 0.0702 0.0656

288.15 0.1869 0.1321 0.1035 0.0921 0.0861 0.0809

293.15 0.2201 0.1585 0.1254 0.1123 0.1054 0.0995

298.15 0.2586 0.1899 0.1518 0.1368 0.1289 0.1221

303.15 0.3033 0.2273 0.1835 0.1664 0.1576 0.1497

308.15 0.3551 0.2718 0.2217 0.2021 0.1925 0.1834

313.15 0.4150 0.3248 0.2678 0.2452 0.2349 0.2245

Table 2: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Ethers, Esters,

Ketones, and Amides (K)

Temperat
ure (K)

2-
Methoxye
thanol

2-
Ethoxyet
hanol

Ethyl
Acetate

2-
Butanone

N,N-
Dimethylf
ormamid
e

N-Methyl-
2-
pyrrolido
ne

278.15 0.1371 0.1018 0.1425 0.2315 0.4411 0.3615

283.15 0.1655 0.1245 0.1718 0.2701 0.4852 0.4053

288.15 0.1994 0.1521 0.2065 0.3135 0.5312 0.4526

293.15 0.2401 0.1855 0.2475 0.3621 0.5789 0.5035

298.15 0.2891 0.2261 0.2958 0.4162 0.6281 0.5579

303.15 0.3483 0.2755 0.3521 0.4759 0.6785 0.6158

308.15 0.4198 0.3358 0.4178 0.5413 0.7301 0.6771

313.15 0.5065 0.4093 0.4941 0.6124 0.7826 0.7415
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Interpretation of Solubility Data
The experimental data reveals several key insights:

Temperature Dependence: As expected for most solid solutes, the solubility of 4-methyl-2-

nitrobenzyl alcohol is endothermic, increasing with rising temperature across all tested

solvents. This relationship is crucial for developing crystallization protocols, where controlled

cooling is used to induce precipitation.

Solvent Effects:

High Solubility: The compound exhibits the highest solubility in strongly polar aprotic

solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This is

attributable to strong dipole-dipole interactions between the solvent and the nitro group of

the solute.

Moderate to High Solubility: Ketones (2-butanone) and esters (ethyl acetate) also serve as

excellent solvents.

Alcohol Series: Within the series of primary alcohols (methanol, ethanol, propan-1-ol,

butan-1-ol), solubility decreases as the alkyl chain length increases. This is because the

overall polarity of the alcohol decreases with a larger non-polar alkyl chain, reducing the

favorability of interactions with the polar solute.

Low Solubility: The compound would be expected to have low solubility in non-polar

solvents like toluene, although specific data points were part of the broader study.

Experimental Protocol: Gravimetric Method for
Solubility Determination
To ensure the trustworthiness and reproducibility of the data, a robust experimental method is

essential. The solubility data presented was determined using a well-established static

gravimetric method.

Workflow for Solubility Measurement
The following diagram outlines the logical flow of the experimental procedure.
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Preparation

Equilibration

Sampling & Analysis

Add excess solute to a known mass of solvent in a jacketed glass vessel

Maintain constant temperature using a circulating water bath

Stir mixture continuously for at least 24 hours to ensure equilibrium

Isothermal Condition

Stop stirring and allow solid to settle (e.g., > 4 hours)

Withdraw a sample of the clear supernatant using a pre-heated syringe

Filter the sample through a 0.45 µm filter to remove particulates

Accurately weigh the filtered sample

Evaporate the solvent under vacuum at a controlled temperature

Weigh the remaining solid residue (solute)

Calculate mole fraction solubility

Click to download full resolution via product page

Caption: Workflow for determining solubility via the static gravimetric method.
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Step-by-Step Protocol
Preparation: A known mass of the chosen organic solvent is added to a jacketed glass

vessel equipped with a magnetic stirrer. An excess amount of 4-methyl-2-nitrobenzyl alcohol

is added to ensure that a saturated solution is formed.

Equilibration: The vessel is sealed to prevent solvent evaporation. The temperature is

precisely controlled by circulating fluid from a thermostatic bath through the jacket. The

mixture is stirred vigorously for a sufficient time (typically >24 hours) to ensure that solid-

liquid equilibrium is reached.

Sampling: After equilibration, stirring is stopped, and the solid is allowed to settle for several

hours. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated

syringe to prevent premature crystallization upon sampling.

Analysis: a. The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45

µm PTFE) into a pre-weighed container. b. The total mass of the saturated solution (solute +

solvent) is determined. c. The solvent is removed by evaporation under vacuum at a mild

temperature until a constant mass is achieved. d. The mass of the remaining dry solid (the

solute) is measured.

Calculation: The mass of the solvent is calculated by subtracting the mass of the solute from

the total mass of the solution. These masses are then converted to moles, and the mole

fraction solubility (x) is calculated as: x = moles of solute / (moles of solute + moles of

solvent)

Thermodynamic Modeling and Predictive Insights
To extend the utility of the experimental data, thermodynamic models can be used to correlate

the solubility values. These models provide a mathematical description of the system's

behavior and can be used for interpolation and, with caution, extrapolation.

The solubility data for 4-methyl-2-nitrobenzyl alcohol has been successfully correlated using

several well-known thermodynamic models, including the modified Apelblat equation and the

Wilson model.

The Modified Apelblat Equation
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The Apelblat equation is a semi-empirical model that relates mole fraction solubility (x) to

temperature (T). It is a highly practical tool for process chemists.

The equation is given as: ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters derived from fitting the experimental data. These

parameters encapsulate the non-ideal behavior of the solution and the enthalpy of fusion of the

solute.

The strong correlation achieved with this model for 4-methyl-2-nitrobenzyl alcohol indicates its

reliability for predicting solubility at temperatures within and slightly beyond the measured

range.

Logical Relationship: From Properties to Solubility
The choice of a solvent is a multi-faceted decision based on the interplay of molecular

properties. The following diagram illustrates the key relationships.

Solute: 4-Methyl-2-nitrobenzyl alcohol

Solvent

Intermolecular Forces Outcome
Physicochemical Properties

- H-bond donor/acceptor
- High dipole moment

- Aromatic ring
- Hydrogen Bonding

- Dipole-Dipole
- van der Waals

contributes to

Physicochemical Properties
- Polarity (dielectric constant)

- H-bonding capability
- Molecular size

contributes to

Solubility
(Mole Fraction)

determines

Click to download full resolution via product page

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Practical Recommendations
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The solubility of 4-methyl-2-nitrobenzyl alcohol is highly dependent on both the solvent's

properties and the system's temperature.

For High Concentration Processes: Polar aprotic solvents like DMF, NMP, and 2-butanone

are the solvents of choice.

For Crystallization/Purification: A mixed solvent system (e.g., an alcohol-water or ethyl

acetate-heptane system) is often ideal. High solubility in one solvent allows for dissolution,

while the addition of an anti-solvent (in which the compound is poorly soluble) facilitates

controlled crystallization and purification. The decreasing solubility in longer-chain alcohols

also presents opportunities for purification.

Process Modeling: The parameters derived from thermodynamic models like the Apelblat

equation can be directly integrated into process simulation software to optimize parameters

such as yield, cooling rates, and solvent usage.

This guide provides the foundational data and conceptual framework necessary for making

informed decisions in the handling and application of 4-methyl-2-nitrobenzyl alcohol.

To cite this document: BenchChem. [solubility of 4-methyl-2-nitrobenzyl alcohol in organic
solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423743#solubility-of-4-methyl-2-nitrobenzyl-alcohol-
in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

